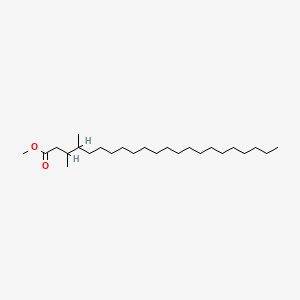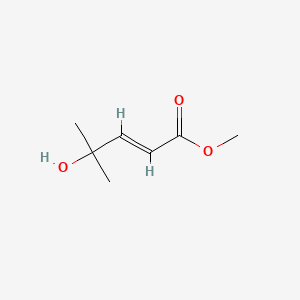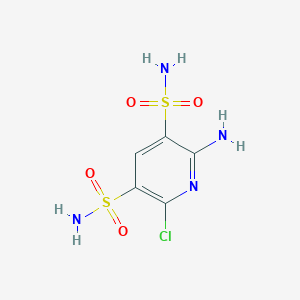
2-amino-6-chloro-3,5-Pyridinedisulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-chloro-3,5-Pyridinedisulfonamide is a chemical compound with the molecular formula C5H6ClN3O4S2 It is a derivative of pyridine, characterized by the presence of amino, chloro, and disulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-chloro-3,5-Pyridinedisulfonamide typically involves the chlorination of 2-amino-3,5-Pyridinedisulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 6-position of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-chloro-3,5-Pyridinedisulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to modify the sulfonamide groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Formation of amino or thiol-substituted pyridinedisulfonamides.
Oxidation Reactions: Formation of nitroso or nitro derivatives.
Reduction Reactions: Formation of modified sulfonamide derivatives.
Scientific Research Applications
2-amino-6-chloro-3,5-Pyridinedisulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-6-chloro-3,5-Pyridinedisulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the amino and chloro groups allows for specific interactions with the enzyme’s active site, while the disulfonamide groups enhance the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-chloro-3,5-dicyanopyridine: Similar structure but with cyano groups instead of disulfonamide groups.
2-amino-4,6-dichloropyrimidine: Contains two chlorine atoms and a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-amino-6-chloro-3,5-Pyridinedisulfonamide is unique due to the presence of both amino and disulfonamide groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C5H7ClN4O4S2 |
|---|---|
Molecular Weight |
286.7 g/mol |
IUPAC Name |
2-amino-6-chloropyridine-3,5-disulfonamide |
InChI |
InChI=1S/C5H7ClN4O4S2/c6-4-2(15(8,11)12)1-3(5(7)10-4)16(9,13)14/h1H,(H2,7,10)(H2,8,11,12)(H2,9,13,14) |
InChI Key |
ZEALYJRNSGOJLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1S(=O)(=O)N)Cl)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




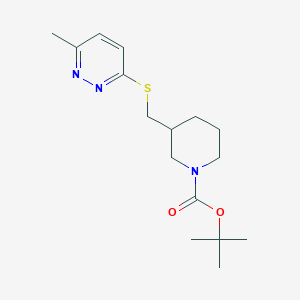
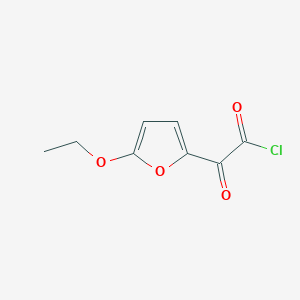
![Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B13957264.png)
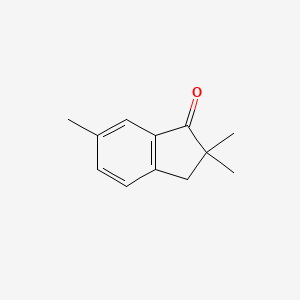
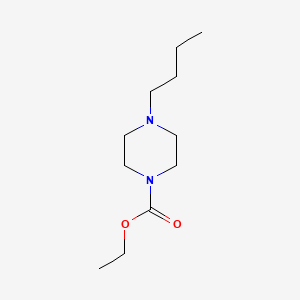
![N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B13957278.png)
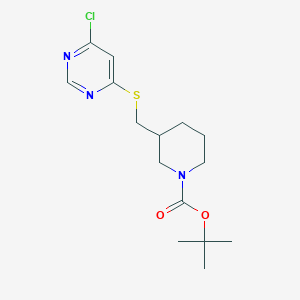
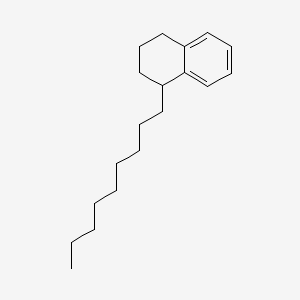
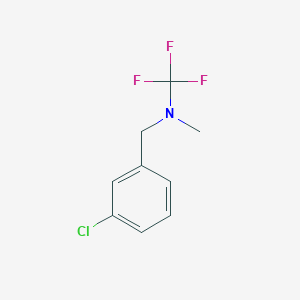
![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)
